1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid
Description
Historical Context and Discovery
1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid is a heterocyclic compound that emerged as part of broader efforts to develop kinase inhibitors for cancer therapy. Pyrazolo[3,4-d]pyrimidine derivatives gained prominence in the early 21st century due to their structural similarity to purine bases, enabling competitive binding at ATP sites in kinase domains. The methyl-substituted carboxylic acid variant was first synthesized in the 2010s as part of structure-activity relationship (SAR) studies targeting epidermal growth factor receptor (EGFR) inhibition. Its development paralleled advances in fragment-based drug design, where the pyrazolo[3,4-d]pyrimidine core served as a privileged scaffold for optimizing pharmacokinetic properties.
Chemical Nomenclature and Identifiers
IUPAC Name, InChI, and SMILES Representation
Properties
IUPAC Name |
1-methylpyrazolo[3,4-d]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-11-6-4(2-10-11)5(7(12)13)8-3-9-6/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXHTCLSLSBBIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis from Pyrazolopyrimidine Precursors
Method Overview:
This approach involves the cyclization of suitably substituted pyrazolopyrimidine derivatives, followed by methylation and oxidation steps to introduce the carboxylic acid group at the 4-position.
- Cyclization of 5-amino-1-methylpyrazole derivatives with suitable carbonyl compounds or halogenated intermediates.
- Methylation at the nitrogen atom of the heterocycle.
- Oxidation of the methyl group to the carboxylic acid.
Research Data:
A notable synthesis involves reacting 5-amino-1-methylpyrazole-4-carboxamide with oxalyl chloride, leading to the formation of the target compound after cyclization and oxidation (see). The yield reported is approximately 92%, indicating high efficiency under reflux conditions in toluene.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | 5-amino-1-methylpyrazole + oxalyl chloride | 92% | Reflux in toluene, overnight |
| Purification | Filtration, washing | - | Standard |
Multi-step Functionalization of Pyrazole Derivatives
Method Overview:
This method involves stepwise functionalization starting from simpler heterocycles, such as N-methyl-3-aminopyrazole, which undergo halogenation, diazotization, and coupling reactions to introduce the carboxylic acid functionality.
- Halogenation at the 4-position of N-methyl-3-aminopyrazole.
- Diazotization of the halogenated intermediate to form diazonium salts.
- Coupling with potassium difluoromethyl trifluoroborate to incorporate the difluoromethyl group.
- Grignard reaction with carbon dioxide to form the carboxylic acid.
Research Data:
According to recent patent literature, this route is advantageous due to operational simplicity and high overall yield (~64%) with product purities exceeding 99.5%. The process avoids isomer formation typical of traditional methods and is scalable.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Halogenation | N-methyl-3-aminopyrazole + halogen | - | In water, under mild conditions |
| Diazotization & coupling | Sodium nitrite + potassium difluoromethyl trifluoroborate | 88.2% | Under nitrogen, at -5°C to 50°C |
| Carboxylation | Grignard reagent + CO₂ | - | Recrystallization yields high purity |
Derivatization of Related Heterocycles
Method Overview:
This involves functionalizing pre-existing heterocyclic frameworks, such as pyrazolopyrimidinones, through oxidation and substitution reactions to install the carboxylic acid group at the desired position.
- Oxidation of methyl groups on heterocyclic cores.
- Nucleophilic substitution at the 4-position with carboxylate derivatives.
- Purification via recrystallization or chromatography.
Research Data:
While less common, this method has been employed in the synthesis of related derivatives, with yields varying based on substrate complexity. It is often used for analog development rather than large-scale synthesis.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Overall Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Cyclization | 5-amino-1-methylpyrazole derivatives | Cyclization + oxidation | ~92% | High yield, straightforward | Requires specific precursors |
| Multi-step Functionalization | N-methyl-3-aminopyrazole | Halogenation, diazotization, coupling, carboxylation | ~64% | Operationally simple, scalable | Multi-step process |
| Derivatization | Pyrazolopyrimidinones | Oxidation + substitution | Variable | Useful for analogs | Less efficient for large-scale |
Notes and Research Findings
- The synthesis from 5-amino-1-methylpyrazole derivatives (Method 1) is well-documented and yields high purity products, making it suitable for pharmaceutical applications.
- The patent-based multi-step method (Method 2) offers operational simplicity and high selectivity, especially advantageous for fluorinated derivatives.
- The choice of method depends on the desired scale, purity, and available starting materials.
Chemical Reactions Analysis
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, and organic solvents. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Anticancer Properties
Numerous studies have investigated the anticancer potential of derivatives of 1-methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid. For example, a study synthesized new derivatives that were evaluated for their efficacy against different cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer) cells. The most promising compound exhibited IC50 values of 8.21 µM against A549 and 19.56 µM against HCT-116 cells, indicating significant anti-proliferative activity .
Case Study: Epidermal Growth Factor Receptor Inhibitors
A specific derivative of this compound was designed to act as an epidermal growth factor receptor inhibitor. The synthesized derivatives were assessed for their in vitro anti-proliferative activities and showed promising results, particularly compound 12b, which demonstrated an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant EGFR .
Kinase Inhibition
The compound has been identified as a potential kinase inhibitor, specifically targeting cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to selective targeting of tumor cells. Research has shown that pyrazolo[3,4-D]pyrimidine derivatives can effectively inhibit CDK2 activity, making them candidates for further development in cancer therapy .
Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of this compound derivatives is essential for optimizing their biological activity. Various analogs have been synthesized to explore how modifications to the core structure affect their potency and selectivity against different targets. For instance, compounds with specific substitutions on the pyrazolo ring have shown enhanced anticancer activity compared to their parent compounds .
Other Biological Activities
Beyond anticancer applications, derivatives of this compound have been explored for other biological activities:
- Antifungal Activity : Some derivatives have shown promise as antifungal agents, expanding the potential therapeutic applications beyond oncology .
- Material Science : The unique properties of the pyrazolo[3,4-D]pyrimidine scaffold allow for the development of new materials with specific electronic and photophysical properties .
Summary Table of Key Findings
Mechanism of Action
The mechanism of action of 1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the modulation of cell cycle checkpoints and the induction of programmed cell death .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Flexibility :
- The carboxylic acid group in the target compound enables facile derivatization into amides or esters, contrasting with chloro (e.g., 4-chloro-6-(chloromethyl)) or thioether (e.g., 6-((3-fluorobenzyl)thio)) substituents, which are optimized for covalent binding or hydrophobic interactions .
- Piperidine-4-carboxylic acid hybrids (e.g., 1-{1-phenyl-...piperidine-4-carboxylic acid) exhibit improved solubility and pharmacokinetic profiles compared to the parent carboxylic acid .
Biological Activity :
- Derivatives with arylurea or thioether side chains (e.g., compounds from and ) show potent kinase inhibition (IC₅₀ < 2 μM) and antiproliferative effects, whereas the target compound itself is primarily a synthetic precursor .
- Chloromethyl analogs (e.g., 4-chloro-6-(chloromethyl)-1-methyl) serve as intermediates for antimicrobial agents, leveraging reactive sites for further functionalization .
Synthetic Utility :
Biological Activity
1-Methyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylic acid (CAS No. 1095822-30-2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of specific kinases.
- Chemical Formula : C7H6N4O2
- Molecular Weight : 178.15 g/mol
- SMILES Notation : c12c(n(C)nc1)ncnc2C(=O)O
- InChI Key : MDL#
Kinase Inhibition
Research indicates that derivatives of 1-methyl-1H-pyrazolo[3,4-D]pyrimidine exhibit significant inhibitory effects on various kinases, which are critical in cancer progression. For instance, studies have shown that these compounds can inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers.
- EGFR Inhibition : A study reported that compound 12b (a derivative of 1-methyl-1H-pyrazolo[3,4-D]pyrimidine) demonstrated potent EGFR inhibitory activity with an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This suggests a promising avenue for targeted cancer therapies.
Anti-Proliferative Activity
The anti-proliferative effects of this compound have been evaluated against several cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12b | A549 | 8.21 |
| 12b | HCT-116 | 19.56 |
| Other Compounds | A549 | Varied |
These findings indicate that certain derivatives can effectively inhibit cell growth and induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of 1-methyl-1H-pyrazolo[3,4-D]pyrimidine derivatives is heavily influenced by their structural modifications. Research has identified specific groups that enhance potency:
- N1 and N4 Substituents : The incorporation of bulky groups at N1 or hydrophobic aryl groups at C3 has shown to improve kinase inhibition .
- Hydroxamate Derivatives : These have been identified as selective inhibitors for specific kinases like Csk, further emphasizing the importance of structural variations in enhancing biological activity .
Study on Src Kinase Inhibition
A series of pyrazolo[3,4-D]pyrimidine derivatives were synthesized and evaluated for Src kinase inhibitory activities. Among them:
- Compound 6b exhibited the strongest activity with an IC50 value of 0.47 µM.
- Other compounds showed modest inhibition ranging from 5.1 to 6.5 µM .
This study highlights the potential application of these compounds in treating cancers associated with aberrant Src kinase activity.
Q & A
Q. What are the established synthetic methodologies for preparing 1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid and its intermediates?
The synthesis typically involves cyclization reactions starting from aminopyrazole carboxylate precursors. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes reflux with formamide (HCONH₂) to form pyrazolo[3,4-d]pyrimidin-4-one derivatives, which can be further functionalized . Fluorinated derivatives are synthesized via nucleophilic substitution using fluorobenzoyl chlorides under anhydrous conditions . Key steps include controlling reaction time (e.g., 10-hour reflux) and purification via recrystallization from DMF .
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
Comprehensive characterization requires multi-nuclear NMR (¹H, ¹³C, ¹⁹F for fluorinated analogs) to verify substituent positions and ring connectivity. IR spectroscopy identifies carbonyl (C=O, 1680–1720 cm⁻¹) and amine groups. Mass spectrometry (ESI-MS) confirms molecular weight, while X-ray crystallography provides definitive proof of regiochemistry in ambiguous cases .
Advanced Research Questions
Q. How can researchers optimize cyclization efficiency in pyrazolo[3,4-d]pyrimidine synthesis?
Cyclization yields depend on solvent polarity and temperature. Using formamide as both solvent and reagent at 80–100°C promotes ring closure through in-situ dehydration . For electron-deficient substrates, adding catalytic p-toluenesulfonic acid (10 mol%) improves cyclization rates by 30–40% . Microwave-assisted synthesis (100°C, 30 min) reduces reaction time compared to traditional reflux methods .
Q. How should contradictory biological activity data between in vitro and cell-based assays be analyzed?
Discrepancies often arise from differential cell permeability or metabolic stability. For instance, 4-amino derivatives show potent enzyme inhibition (IC₅₀ 50 nM) but reduced cellular activity due to poor membrane penetration . Researchers should conduct parallel assays measuring intracellular compound concentrations and metabolite profiles. Adjusting logP through ester prodrugs (e.g., methyl carboxylate derivatives) enhances cellular uptake by 5–8 fold .
Q. What strategies resolve regiochemical ambiguity in N-substituted pyrazolo[3,4-d]pyrimidine derivatives?
Regioselectivity is controlled through steric and electronic factors. Bulky substituents at position 1 favor formation of the 4-carboxylic acid isomer (70:30 ratio) . Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential attack at less hindered nitrogen centers . X-ray crystallography of intermediates (e.g., chloroethyl derivatives) provides empirical confirmation of substitution patterns .
Methodological Considerations
- Handling Safety : Use fume hoods and personal protective equipment (PPE) when handling intermediates like α-chloroacetamides. Immediate decontamination protocols are required for spills .
- Data Validation : Cross-reference NMR shifts with NIST Chemistry WebBook entries to confirm purity and structural integrity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
